

Apelin-12 ELISA Kit: Application Notes and Protocols

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Compound of Interest

Compound Name: *Apelin-12*
Cat. No.: *B15602590*

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Introduction

Apelin is a peptide hormone that functions as an endogenous ligand for the G protein-coupled receptor APJ. The apelin/APJ system is a critical regulator in various physiological processes, including cardiovascular function, fluid homeostasis, and energy metabolism.[1][2][3] Apelin exists in several isoforms, with **Apelin-12** being one of the shorter, active fragments.[1] Dysregulation of the apelin system has been implicated in numerous diseases, such as heart failure, hypertension, obesity, and diabetes, making **Apelin-12** a significant biomarker and therapeutic target.[1][4] This document provides detailed protocols and validation data for a typical **Apelin-12** Enzyme-Linked Immunosorbent Assay (ELISA) kit, designed for the quantitative measurement of **Apelin-12** in various biological samples.

Principle of the Assay

The **Apelin-12** ELISA kit is typically based on the sandwich or competitive ELISA principle.

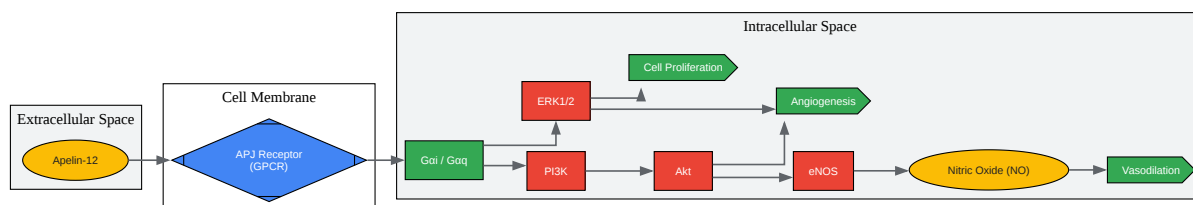
- **Sandwich ELISA:** The microplate wells are pre-coated with a monoclonal antibody specific to **Apelin-12**. When samples or standards are added, the **Apelin-12** present binds to the immobilized antibody. A second, biotin-conjugated polyclonal antibody that recognizes a different epitope of **Apelin-12** is then added, forming a "sandwich." Following a wash step, Streptavidin-HRP is added, which binds to the biotin. Finally, a substrate solution is added,

and the resulting color development is proportional to the amount of **Apelin-12** in the sample.[5]

- Competitive ELISA: In this format, the microplate is also pre-coated with an antibody specific to **Apelin-12**. The sample or standard is incubated in the well along with a fixed amount of biotin-labeled **Apelin-12**. The native **Apelin-12** in the sample competes with the biotin-labeled **Apelin-12** for binding to the coated antibody. The amount of bound biotin-labeled **Apelin-12** is inversely proportional to the concentration of **Apelin-12** in the sample. The detection then proceeds with the addition of Streptavidin-HRP and a substrate solution.[6][7][8]

Apelin Signaling Pathway

Apelin-12 binding to its receptor, APJ, a G-protein coupled receptor, initiates a cascade of intracellular signaling events. This activation can lead to various cellular responses, including vasodilation, angiogenesis, and regulation of cardiac contractility. The diagram below illustrates a simplified overview of the key signaling pathways activated by Apelin.[2][9][10]



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Caption: **Apelin-12** Signaling Pathway Overview.

Kit Validation Data

The performance characteristics of **Apelin-12** ELISA kits are crucial for accurate and reproducible results. The following tables summarize typical validation data.

Table 1: Performance Characteristics

Parameter	Typical Value
Detection Range	31.25 - 2000 pg/mL
Sensitivity	< 20 pg/mL
Intra-Assay Precision (CV%)	< 8%
Inter-Assay Precision (CV%)	< 10%

Table 2: Specificity and Recovery

Parameter	Details
Specificity	No significant cross-reactivity or interference with analogues is observed. Some kits show 100% cross-reactivity with other apelin isoforms like Apelin-13 and Apelin-36. [11] [12]
Recovery	Spiked samples typically show recovery rates between 88% and 104%. [6] [7]
Linearity	Serial dilutions of spiked samples demonstrate good linearity, with recovery rates generally within 80-120% of the expected concentration.

Experimental Protocol

The following is a generalized protocol for an **Apelin-12** ELISA. Note: Always refer to the specific kit manual for detailed instructions.

Materials Provided

- Pre-coated 96-well microplate

- **Apelin-12** Standard
- Biotin-conjugated anti-**Apelin-12** antibody
- Streptavidin-HRP
- Wash Buffer (concentrate)
- TMB Substrate
- Stop Solution
- Plate Sealers
- Sample Diluent

Materials Required but Not Provided

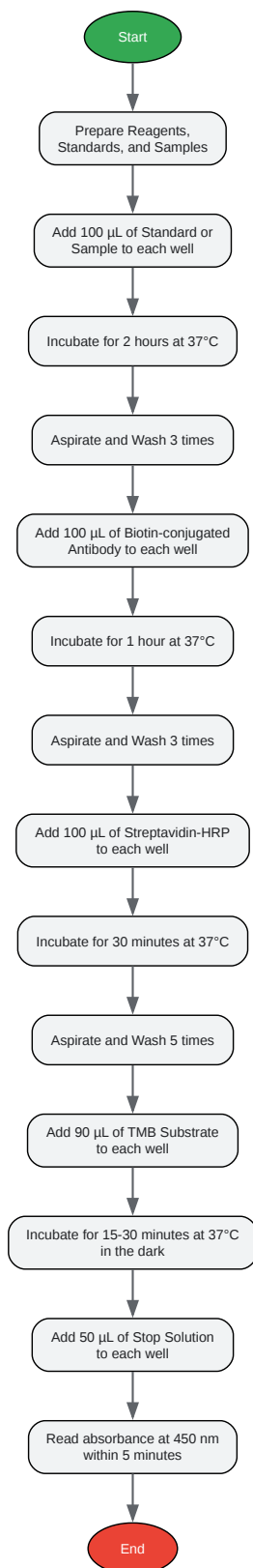
- Microplate reader capable of measuring absorbance at 450 nm
- Pipettes and pipette tips
- Deionized or distilled water
- Tubes for standard and sample dilutions
- Absorbent paper

Reagent Preparation

- **Wash Buffer:** Dilute the concentrated Wash Buffer to 1x with deionized or distilled water as instructed in the kit manual.
- **Apelin-12 Standard:** Reconstitute the lyophilized standard with the provided Sample Diluent to create a stock solution. Prepare a dilution series of the standard as per the kit's instructions.
- **Biotin-conjugated Antibody and Streptavidin-HRP:** Prepare working solutions by diluting the concentrated reagents in their respective diluents.

Assay Procedure

The workflow for a typical **Apelin-12** Sandwich ELISA is depicted below.



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